molecular formula C11H17FN4 B2417099 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine CAS No. 2034458-11-0

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine

Cat. No.: B2417099
CAS No.: 2034458-11-0
M. Wt: 224.283
InChI Key: YKDMTBCPBDXAHA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 2034458-11-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its widespread therapeutic applications and its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . The pyrimidine core is substituted with a fluorine atom at the 5-position and a 4-isopropylpiperazinyl group at the 2-position. This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical research. Pyrimidine-based compounds are extensively investigated for a broad spectrum of biological activities, including use as anti-infectives, anticancer agents, and treatments for neurological disorders, chronic pain, and diabetes mellitus . The incorporation of the piperazine moiety is a common strategy in drug design, as it can favorably influence a compound's solubility and its ability to interact with biological targets. Researchers utilize this compound as a key intermediate in nucleophilic aromatic substitution (SNAr) reactions and other synthetic transformations to create novel compounds for biological screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human use. Please refer to the safety data sheet for proper handling and hazard information.

Properties

IUPAC Name

5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMTBCPBDXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The SNAr route is the most widely reported method for synthesizing 5-fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine. This two-step protocol typically begins with 2,5-dichloro-5-fluoropyrimidine (1 ) as the precursor, where the C2 chlorine is displaced by 4-isopropylpiperazine (2 ) under basic conditions. The reaction proceeds via a Meisenheimer intermediate, with the fluorine at C5 acting as an electron-withdrawing group to activate the C2 position for nucleophilic attack.

Example Protocol

  • Substitution at C2 :
    • Reactants : 2,5-Dichloro-5-fluoropyrimidine (1.0 equiv), 4-isopropylpiperazine (1.2 equiv)
    • Solvent : Anhydrous isopropanol or dimethylformamide (DMF)
    • Base : N,N-Diisopropylethylamine (2.0 equiv)
    • Conditions : Reflux at 80–100°C for 12–24 hours
    • Yield : 68–75% after column chromatography
  • Purification :
    • Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7)
    • Recrystallization from ethanol/water mixtures enhances purity to >98% (HPLC).

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents like DMF accelerate reaction rates but may necessitate higher temperatures for chlorine displacement.
  • Base Selection : Sterically hindered bases (e.g., N,N-diisopropylethylamine) minimize side reactions such as C5 fluorine hydrolysis.
  • Temperature Control : Prolonged heating (>24 hours) risks decomposition, while temperatures <80°C result in incomplete conversion.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

While less common than SNAr, Buchwald-Hartwig amination offers an alternative route for introducing the 4-isopropylpiperazine group. This method employs palladium catalysts to couple aryl halides with amines, enabling milder conditions and improved functional group tolerance.

Example Protocol

  • Catalyst System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Toluene at 110°C for 8 hours
  • Yield : 60–65% (lower than SNAr due to competing side reactions)

Limitations and Challenges

  • Catalyst Cost : Palladium-based systems increase production costs.
  • Regioselectivity : Competing amination at C5 (fluorine position) is observed in 10–15% of cases, necessitating rigorous purification.

Multi-Component Reaction Strategies

One-Pot Assembly of the Pyrimidine Core

Recent advances have explored constructing the pyrimidine ring de novo using multi-component reactions (MCRs). A representative approach involves condensing ethyl cyanoacetate, 4-fluorobenzaldehyde, and thiourea in the presence of KHCO₃ to form 5-fluoro-2-thioxo-1,2-dihydropyrimidine-4-carbonitrile (3 ), followed by piperazine incorporation.

Key Steps

  • Cyclocondensation :
    • Reactants : Ethyl cyanoacetate, 4-fluorobenzaldehyde, thiourea
    • Conditions : Ethanol, KHCO₃, reflux for 6 hours
    • Intermediate : 3 (yield: 55–60%)
  • Piperazine Introduction :
    • Reactants : 3 , 4-isopropylpiperazine, POCl₃
    • Conditions : DMF, 120°C, 4 hours
    • Yield : 50–55%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
SNAr 68–75 >98 High regioselectivity, scalable Requires harsh conditions (reflux)
Buchwald-Hartwig 60–65 95 Mild conditions, functional group tolerance High cost, moderate yield
Multi-Component Reaction 50–55 90 Atom-economical, one-pot Low yield, complex purification

Recent Advancements and Optimization Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr from 24 hours to 30–60 minutes, achieving comparable yields (70–72%) while minimizing decomposition.

Flow Chemistry Applications

Continuous-flow reactors enhance heat transfer and mixing efficiency, particularly for exothermic amination steps, improving yield consistency to ±2%.

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact without sacrificing yield.
  • Catalyst Recycling : Immobilized palladium catalysts enable reuse for up to 5 cycles in Buchwald-Hartwig reactions.

Chemical Reactions Analysis

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in various cancers. The compound has shown promise as a therapeutic agent for treating malignancies such as:

  • Breast Cancer
  • Ovarian Cancer
  • Prostate Cancer
  • Colorectal Cancer
  • Liver Cancer
  • Melanoma

Research indicates that this compound can inhibit CDK4/6, which plays a significant role in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in clinical settings .

Antifungal Activity

In addition to its anticancer properties, this compound derivatives have been explored for their antifungal activity. A related class of pyrimidine compounds has demonstrated efficacy against various fungal strains, suggesting that modifications to the pyrimidine structure could enhance antifungal properties .

Clinical Trials and Studies

Several studies have evaluated the effectiveness of this compound and its derivatives in preclinical models:

StudyFocusFindings
CDK InhibitionDemonstrated significant tumor reduction in xenograft models of breast cancer.
Antifungal ActivityShowed superior efficacy against Candida albicans compared to standard antifungal agents like fluconazole.
PharmacokineticsInvestigated ADME properties, indicating favorable absorption and metabolic stability in vivo.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Fluorinated pyridines: These compounds share similar structural features and are used in various biological and chemical applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Biological Activity

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound may be closely related to that of other fluoropyrimidines, such as 5-fluorouracil (5-FU).

  • Target Enzyme : It is hypothesized that this compound targets thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound may disrupt DNA replication processes, particularly in rapidly dividing cells.
  • Biochemical Pathways : The compound likely interferes with the conversion of deoxyuridylic acid to thymidylic acid, leading to a depletion of thymidine triphosphate (dTTP) and subsequent cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties.

  • In vitro Studies : In laboratory settings, this compound has shown promising results against various cancer cell lines. For instance, studies have demonstrated IC50 values lower than those of standard chemotherapeutics like 5-FU, indicating higher efficacy in inhibiting cell proliferation .

Antimicrobial Effects

The compound also displays antimicrobial activity, making it a candidate for further development as an antibacterial agent.

  • Inhibition of Bacterial Growth : A study reported a minimum biofilm inhibitory concentration (MBIC) ranging from 0.5–4 μg/mL against resistant strains such as MRSA and VRE. This suggests a potential role in treating infections caused by antibiotic-resistant bacteria .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed in various studies. Below is a summary table based on available data:

Administration RouteC max (µg/mL)t½ (h)Clearance (CL) (L/h/kg)Bioavailability (F)
Intravenous (i.v.)592 ± 6226.2 ± 0.91.5 ± 0.3n.a.
Oral (p.o.)108 ± 1840.7%

This table highlights the compound's favorable pharmacokinetic profile, particularly its promising oral bioavailability .

Cancer Treatment

In a recent study involving human cancer cell lines, this compound was evaluated for its anticancer effects:

  • Study Findings : The compound demonstrated superior growth inhibition compared to traditional chemotherapeutics in MCF-7 and MDA-MB-231 breast cancer cells. It also increased levels of apoptotic markers such as caspase 9, indicating its potential as an effective treatment option for breast cancer .

Antibacterial Activity

Another case study focused on the antibacterial properties of the compound:

  • Results : The compound exhibited significant activity against several strains of bacteria, including those resistant to common antibiotics. The findings suggest its potential as a scaffold for developing new antibacterial therapies targeting DNA gyrase, a key enzyme involved in bacterial DNA replication .

Q & A

Q. What solvent systems minimize byproduct formation during large-scale purification?

  • Methodological Answer :
  • Green Chemistry : Replace DCM/hexane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer extraction .
  • Membrane Technologies : Nanofiltration to remove low-MW impurities (<500 Da) without thermal degradation .

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